Adefovir

Overview

Description

Adefovir is a nucleotide analog used primarily for the treatment of chronic hepatitis B virus (HBV) infections. It is an acyclic nucleotide analog of adenosine monophosphate and is often administered in the form of its prodrug, this compound dipivoxil, to enhance its bioavailability . This compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HBV .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adefovir dipivoxil can be synthesized through a multi-step process. . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: In industrial settings, this compound dipivoxil is produced by heating a pharmaceutical solvent and an inclusion agent for dissolution, followed by cooling to room temperature. The mixture is then combined with this compound dipivoxil and further processed to form granules. These granules are mixed with pharmaceutical additives for uniform tableting or capsulation .

Chemical Reactions Analysis

Types of Reactions: Adefovir undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride is a common reducing agent.

Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.

Major Products: The major products formed from these reactions include various phosphorylated metabolites, which are crucial for the compound’s antiviral activity .

Scientific Research Applications

Adefovir has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying nucleotide analogs and their interactions.

Biology: Investigated for its effects on viral replication and cellular processes.

Medicine: Primarily used for the treatment of chronic hepatitis B.

Industry: Utilized in the development of antiviral drugs and formulations.

Mechanism of Action

Adefovir exerts its effects by inhibiting the reverse transcriptase enzyme of HBV. Once inside the cell, this compound is phosphorylated to its active form, this compound diphosphate. This active form competes with natural substrates and gets incorporated into the viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Tenofovir: Another nucleotide analog used for HBV and HIV treatment.

Lamivudine: A nucleoside analog used for HBV treatment.

Entecavir: A nucleoside analog with a higher barrier to resistance than adefovir.

Uniqueness: this compound’s primary advantage is its lower resistance rate compared to lamivudine. it is less potent than tenofovir and has a higher risk of nephrotoxicity .

Biological Activity

Adefovir, primarily used in the treatment of chronic hepatitis B and HIV infections, is an acyclic nucleotide analog that exhibits significant antiviral activity. This article delves into its biological activity, pharmacodynamics, clinical efficacy, safety profile, and notable case studies.

This compound dipivoxil is a prodrug that, upon administration, is converted into its active form, this compound diphosphate. The mechanism of action involves:

- Inhibition of Viral Polymerases : this compound diphosphate inhibits the reverse transcriptase enzyme in HIV and the polymerase enzyme in hepatitis B virus (HBV), leading to DNA chain termination. This action occurs at concentrations significantly lower than those required to inhibit human DNA polymerases, thus minimizing potential toxicity to host cells .

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile:

- Bioavailability : Approximately 73.6% after oral administration.

- Half-life : Intracellular half-life is about 18 hours, allowing for once-daily dosing.

- Renal Excretion : A significant portion of the drug is eliminated renally, necessitating monitoring of renal function during treatment .

Hepatitis B Virus (HBV)

A pivotal Phase III trial demonstrated that this compound dipivoxil (10 mg daily) resulted in improvements in liver histology for 64% of patients compared to 33% in the placebo group (p=0.0002). This study included patients with precore mutant HBV, emphasizing this compound's effectiveness even in resistant strains .

Human Immunodeficiency Virus (HIV)

In HIV treatment settings, a study showed that patients receiving this compound experienced a significant decline in HIV RNA levels (0.4-log10) compared to placebo (p<0.001). However, CD4+ cell counts remained stable throughout the study period .

Safety Profile and Adverse Effects

While generally well-tolerated, this compound can lead to several adverse effects:

- Renal Toxicity : Cases of Fanconi syndrome have been reported, particularly among patients with pre-existing conditions like diabetes and hypertension .

- Hepatic Enzyme Elevations : Elevated liver enzymes were noted in some patients during treatment .

- Musculoskeletal Pain : Patients have reported joint pain and other musculoskeletal issues associated with prolonged use of this compound .

Study on Renal Toxicity

A study involving 28 patients highlighted the onset of renal toxicity after prolonged this compound use. Symptoms ranged from joint pain to significant weight loss and decreased height. The duration from the start of treatment to symptom onset varied widely, with most cases occurring after 24 months of therapy .

Efficacy in Resistant Strains

Another case series examined patients previously treated with lamivudine who developed resistance. Switching to a combination therapy including this compound showed promising results in restoring viral suppression in resistant strains .

Summary Table of Key Findings

| Parameter | Findings |

|---|---|

| Mechanism of Action | Inhibits viral polymerases leading to DNA chain termination |

| Bioavailability | 73.6% |

| Half-life | 18 hours |

| Efficacy in HBV | 64% improvement in liver histology vs. 33% placebo |

| Efficacy in HIV | 0.4-log10 decline in HIV RNA levels |

| Common Adverse Effects | Renal toxicity, elevated hepatic enzymes, musculoskeletal pain |

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of adefovir against hepatitis B virus (HBV)?

this compound, a nucleotide analog, inhibits HBV replication by competitively binding to the viral DNA polymerase. Its diphosphate form incorporates into nascent viral DNA, causing chain termination. Molecular modeling studies demonstrate that this compound maintains binding affinity even in the presence of lamivudine-resistant mutations (e.g., M204V), supporting its role as a salvage therapy .

Q. How should pharmacokinetic (PK) studies for this compound be designed to account for renal elimination?

this compound exhibits dose-dependent renal excretion, requiring PK models to incorporate both linear and nonlinear elimination pathways. Studies should stratify plasma and urine data, monitor creatinine clearance, and adjust for covariates like body weight and renal function. Nonlinear mixed-effects modeling (e.g., NONMEM) is recommended to capture interpatient variability, particularly in HIV/HBV co-infected populations .

Q. What clinical parameters are critical for assessing this compound’s antiviral efficacy in HBV trials?

Key endpoints include:

- Virologic response : Reduction in serum HBV DNA by ≥2 log10 copies/mL or undetectable levels (PCR-based assays).

- Biochemical response : Normalization of ALT levels.

- Serologic response : HBeAg seroconversion (in HBeAg-positive patients). Longitudinal monitoring at 6-month intervals is essential, as virologic responses plateau at 29.24 months on average .

Advanced Research Questions

Q. How can conflicting data on this compound’s virologic response rates (31.7%–58%) be reconciled across studies?

Variability arises from differences in:

- Patient selection : HBeAg-negative patients show better responses (HR: 2.1 vs. HBeAg-positive) .

- Baseline HBV DNA levels : ≥7 log10 copies/mL correlates with delayed response .

- Resistance mutations : Pre-existing rtA181T/V substitutions reduce efficacy . Multivariable Cox regression should adjust for these confounders, and studies should stratify by HBeAg status and lamivudine resistance history .

Q. What experimental approaches are optimal for characterizing this compound-resistant HBV quasispecies?

Ultra-deep pyrosequencing (UDPS) enables detection of low-frequency variants (≥1% prevalence) and reveals complex resistance dynamics. For example, UDPS identified rtN236T and rtA181V substitutions in this compound-treated patients, with fitness advantages shifting over time due to compensatory mutations (e.g., rtL229V) . This method surpasses Sanger sequencing in sensitivity and quantifies viral evolution under selective pressure.

Q. How should researchers design trials to mitigate this compound-associated nephrotoxicity in long-term studies?

- Monitoring : Serum creatinine and phosphorus levels at baseline and every 4–8 weeks.

- Dose adjustment : Reduce from 10 mg to 5 mg daily if creatinine clearance falls below 50 mL/min.

- Control groups : Compare with tenofovir or entecavir, which have lower nephrotoxicity risks. this compound’s tubular toxicity is dose- and duration-dependent, with 60% of patients showing elevated creatinine after 48 weeks .

Q. What methodological limitations exist in molecular modeling studies predicting this compound’s resistance profile?

Empirical energy calculations (e.g., docking scores) may not correlate with in vitro efficacy against dual mutants (e.g., rtL180M + rtM204V). Conformational flexibility of HBV polymerase and solvation effects are often oversimplified. Hybrid QM/MM simulations or free-energy perturbation (FEP) are better suited but computationally intensive .

Q. How does this compound compare to entecavir in patients with hepatic decompensation?

In a randomized open-label study, entecavir achieved superior HBV DNA reduction (treatment difference: −1.74 log10 copies/mL at 24 weeks) and higher undetectability rates (57% vs. 20% at 48 weeks). However, this compound remains viable in entecavir-resistant cases. Both drugs stabilize Child-Turcotte-Pugh scores, but entecavir correlates with lower hepatocellular carcinoma incidence (12% vs. 20%) .

Q. What strategies enhance this compound’s dissolution and stability in formulation studies?

Cocrystallization with saccharin improves solubility by 3.5-fold and stability under accelerated conditions (40°C/75% RH). Characterization via PXRD, DSC, and dissolution testing under biorelevant media (e.g., FaSSIF) is critical. This approach avoids hydrolysis of the dipivoxil prodrug, a common degradation pathway .

Q. How can researchers address discrepancies in this compound’s impact on liver stiffness measurement (LSM) vs. ALT levels?

While this compound reduces LSM (indicating fibrosis regression; P = 0.026), ALT normalization lags. Paired liver biopsies or non-invasive biomarkers (e.g., ELF test) should complement transient elastography. Confounding factors like steatosis or concurrent entecavir use must be excluded via multivariate analysis .

Q. Methodological Guidelines

- Data Contradiction Analysis : Use meta-regression to harmonize heterogeneous trial outcomes, adjusting for covariates like baseline HBV DNA, study duration, and regional HBV genotypes.

- Experimental Design : For resistance studies, combine UDPS with phenotypic assays (e.g., INNO-LiPA) to validate mutation impacts on drug susceptibility .

- Statistical Reporting : Present HBV DNA changes as log10 transformed values with 95% CIs. Kaplan-Meier plots are preferred for time-to-response analyses .

Properties

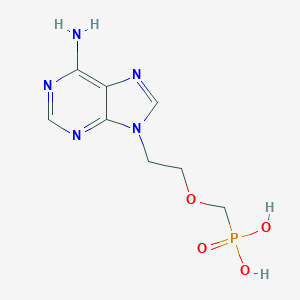

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPKOOSCJHTBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046214 | |

| Record name | Adefovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MW: 501.47. Off-white crystalline powder. Solubility in water (mg/mL): 19 (pH 2.0); 0.4 (pH 7.2); log Kow (octanol/aqueous phosphate buffer): 1.91 /Adefovir di(pivaloyloxymethyl) ester/ | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Adefovir dipivoxil is a prodrug of adefovir, an acyclic nucleotide analog antiviral agent. Following initial diester hydrolysis in vivo to form adefovir, the drug undergoes subsequent phosphorylation by cellular enzymes to form its active metabolite, adefovir diphosphate. Adefovir diphosphate inhibits hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. Adefovir diphosphate is a weak inhibitor of human DNA polymerases, including alpha- and gamma-polymerases., Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 uM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases alpha and gamma with Ki values of 1.18 uM and 0.97 uM, respectively., 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) is a potent and selective inhibitor of retrovirus (i.e., human immunodeficiency virus) replication in vitro and in vivo. Uptake of PMEA by human MT-4 cells and subsequent conversion to the mono- and diphosphorylated metabolites (PMEAp and PMEApp) are dose-dependent and occur proportionally with the initial extracellular PMEA concentrations. Adenylate kinase is unable to phosphorylate PMEA. However, 5-phosphoribosyl-1-pyrophosphate synthetase directly converts PMEA to PMEApp with a Km of 1.47 mM and a Vmax that is 150-fold lower than the Vmax for AMP. ATPase, 5'-phosphodiesterase, and nucleoside diphosphate kinase are able to dephosphorylate PMEApp to PMEAp, albeit to a much lower extent than the dephosphorylation of ATP. PMEApp has a relatively long intracellular half-life (16-18 hr) and has a much higher affinity for the human immunodeficiency virus-specified reverse transcriptase than for the cellular DNA polymerase alpha (Ki/Km: 0.01 and 0.60, respectively). PMEApp is at least as potent an inhibitor of human immunodeficiency virus reverse transcriptase as 2',3'-dideoxyadenosine 5'-triphosphate. Being an alternative substrate to dATP, PMEApp acts as a potent DNA chain terminator, and this may explain its anti-retrovirus activity. | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white crystalline solid | |

CAS No. |

106941-25-7 | |

| Record name | Adefovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106941-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adefovir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106941257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adefovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adefovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADEFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GQP90I798 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>250 °C | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.